Cas no 2228-04-8 (Ethyl 2-(9H-purin-6-yl)acetate)

Ethyl 2-(9H-purin-6-yl)acetate 化学的及び物理的性質
名前と識別子
-
- 9H-Purine-6-acetic acid ethyl ester
- Ethyl (9H-purin-6-yl)acetate
- Ethyl 2-(9H-purin-6-yl)acetate
- (7(9)H-purin-6-yl)-acetic acid ethyl ester
- 6-[2-(ethoxycarbonyl)methyl]-9H-purine
- Purin-6-essigsaeure-aethylester
- Ethyl 2-(7H-purin-6-yl)acetate
- MFCD11053619
- DTXSID00421630
- SCHEMBL22785769
- Ethyl (7H-purin-6-yl)acetate
- CAA22804
- NSC76278
- AS-37700
- CS-0173069
- AKOS022172466
- (9H-Purin-6-yl)-acetic acid ethyl ester
- 2228-04-8
- Ethyl2-(7h-purin-6-yl)acetate
- NSC-76278
-
- MDL: MFCD11053619
- インチ: InChI=1S/C9H10N4O2/c1-2-15-7(14)3-6-8-9(12-4-10-6)13-5-11-8/h4-5H,2-3H2,1H3,(H,10,11,12,13)
- InChIKey: RHFRJECVHLOADI-UHFFFAOYSA-N
- ほほえんだ: O=C(OCC)CC1=C2N=CNC2=NC=N1
計算された属性
- せいみつぶんしりょう: 206.08000
- どういたいしつりょう: 206.080376
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 15
- 回転可能化学結合数: 4
- 複雑さ: 236
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.3
- トポロジー分子極性表面積: 80.8
じっけんとくせい
- 色と性状: Light-green to Brown Solid
- 密度みつど: 1.44
- ふってん: 329°C at 760 mmHg
- フラッシュポイント: 160°C
- 屈折率: 1.671
- PSA: 80.76000
- LogP: 0.45850
Ethyl 2-(9H-purin-6-yl)acetate セキュリティ情報
- シグナルワード:Warning
- 危害声明: H302;H315;H320;H335
- 警告文: P261;P280;P301+P312;P302+P352;P305+P351+P338
- ちょぞうじょうけん:Room temperature
Ethyl 2-(9H-purin-6-yl)acetate 税関データ
- 税関コード:2933990090
- 税関データ:
中国税関番号:
2933990090概要:
293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
Ethyl 2-(9H-purin-6-yl)acetate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
AstaTech | 60818-5/G |
ETHYL (9H-PURIN-6-YL)ACETATE |
2228-04-8 | 97% | 5g |
$1277 | 2023-09-16 | |
AstaTech | 60818-1/G |
ETHYL (9H-PURIN-6-YL)ACETATE |
2228-04-8 | 97% | 1g |
$494 | 2023-09-16 | |
TRC | E116810-100mg |
Ethyl 2-(9H-purin-6-yl)acetate |
2228-04-8 | 100mg |
$ 190.00 | 2022-06-05 | ||
Fluorochem | 050157-1g |
Ethyl (9H-purin-6-yl)acetate |
2228-04-8 | 95% | 1g |
£344.00 | 2022-03-01 | |
Fluorochem | 050157-5g |
Ethyl (9H-purin-6-yl)acetate |
2228-04-8 | 95% | 5g |
£1202.00 | 2022-03-01 | |
abcr | AB284584-1 g |
(9H-Purin-6-yl)-acetic acid ethyl ester; 97% |
2228-04-8 | 1g |
€537.20 | 2023-04-26 | ||
abcr | AB284584-250mg |
(9H-Purin-6-yl)-acetic acid ethyl ester, 97%; . |
2228-04-8 | 97% | 250mg |
€375.70 | 2025-02-15 | |
abcr | AB284584-1g |
(9H-Purin-6-yl)-acetic acid ethyl ester, 97%; . |
2228-04-8 | 97% | 1g |
€1056.30 | 2025-02-15 | |
Alichem | A449040620-5g |
Ethyl 2-(9H-purin-6-yl)acetate |
2228-04-8 | 97% | 5g |
$978.04 | 2023-09-02 | |
TRC | E116810-50mg |
Ethyl 2-(9H-purin-6-yl)acetate |
2228-04-8 | 50mg |
$ 115.00 | 2022-06-05 |
Ethyl 2-(9H-purin-6-yl)acetate 関連文献
-
Fan Yang,Xiurong Yang Analyst, 2014,139, 6122-6125
-
Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886
-
Youichi Hosokawa,Takeshi Kawase,Masaji Oda Chem. Commun., 2001, 1948-1949
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Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
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Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
-
Jamie R. Wolstenhulme,Alex Cavell,Matija Gredičak,Russell W. Driver,Martin D. Smith Chem. Commun., 2014,50, 13585-13588
-
Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147
-
Jing Zhang,Pu Xiao Polym. Chem., 2018,9, 1530-1540
Ethyl 2-(9H-purin-6-yl)acetateに関する追加情報
9H-Purine-6-acetic acid ethyl ester: A Comprehensive Overview
The compound with CAS No. 2228-04-8, commonly referred to as 9H-Purine-6-acetic acid ethyl ester, is a significant molecule in the field of organic chemistry and pharmacology. This compound belongs to the purine derivative family, which has garnered extensive attention due to its potential applications in drug development and biochemical research. The structure of 9H-Purine-6-acetic acid ethyl ester consists of a purine ring system with an acetic acid ethyl ester substituent at the 6-position, making it a versatile building block for various chemical modifications.
Recent studies have highlighted the importance of purine derivatives in understanding cellular signaling pathways and their modulation. For instance, researchers have explored the role of 9H-Purine-6-acetic acid ethyl ester in adenosine receptor signaling, which is crucial for various physiological processes, including neurotransmission and immune regulation. The substitution pattern of this compound allows for selective interactions with different adenosine receptor subtypes, making it a valuable tool in drug discovery efforts targeting neurodegenerative diseases and inflammatory conditions.
Moreover, the synthesis of 9H-Purine-6-acetic acid ethyl ester has been optimized through advanced methodologies, ensuring high yields and purity levels. These advancements have facilitated its use in large-scale biochemical assays and preclinical studies. The compound's stability under various experimental conditions further enhances its utility in research settings.
One of the most promising applications of 9H-Purine-6-acetic acid ethyl ester lies in its potential as a lead compound for developing anti-cancer agents. Recent findings suggest that this compound exhibits selective cytotoxicity against certain cancer cell lines, potentially through modulation of purine metabolism pathways. This property has sparked interest in further exploring its mechanism of action and optimizing its pharmacokinetic profile for therapeutic use.
In addition to its pharmacological applications, 9H-Purine-6-acetic acid ethyl ester has also been employed as a chiral auxiliary in asymmetric synthesis. Its unique structure enables the formation of complex stereochemical arrangements, which are essential for synthesizing biologically active molecules with high enantioselectivity.
The growing body of research on 9H-Purine-6-acetic acid ethyl ester underscores its significance as a multifaceted compound with diverse applications across multiple disciplines. As scientific understanding of purine derivatives continues to expand, this compound is poised to play an increasingly important role in both academic research and industrial drug development.
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